molecular formula C7H9BrO2 B2948555 (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 2044706-36-5

(1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B2948555
CAS No.: 2044706-36-5
M. Wt: 205.051
InChI Key: IKJBNGOPENCBPI-KZLJYQGOSA-N
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Description

(1S,5R,6S)-6-bromobicyclo[310]hexane-1-carboxylic acid is a bicyclic compound featuring a bromine atom and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylic acid typically involves the bromination of bicyclo[3.1.0]hexane derivatives followed by carboxylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form other functional groups or reduced to form alcohols.

    Addition Reactions: The double bonds in the bicyclic structure can participate in addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted bicyclo[3.1.0]hexane derivatives, while oxidation and reduction can produce ketones, aldehydes, or alcohols.

Scientific Research Applications

(1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.0]hexane Derivatives: Compounds with similar bicyclic structures but different substituents.

    Brominated Carboxylic Acids: Compounds with a bromine atom and a carboxylic acid group but different core structures.

Uniqueness

(1S,5R,6S)-6-bromobicyclo[310]hexane-1-carboxylic acid is unique due to its specific stereochemistry and the combination of a bromine atom with a bicyclic structure

Properties

IUPAC Name

(1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrO2/c8-5-4-2-1-3-7(4,5)6(9)10/h4-5H,1-3H2,(H,9,10)/t4-,5-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJBNGOPENCBPI-KZLJYQGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2(C1)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H]([C@]2(C1)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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